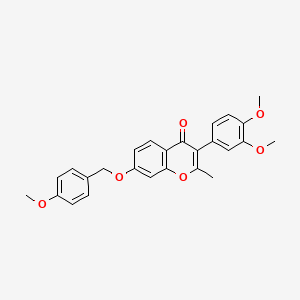

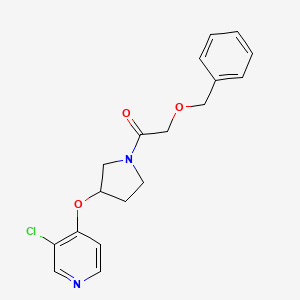

![molecular formula C9H12N2O3 B2490447 3-[(4-Nitrophenyl)amino]propan-1-ol CAS No. 86651-99-2](/img/structure/B2490447.png)

3-[(4-Nitrophenyl)amino]propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-[(4-Nitrophenyl)amino]propan-1-ol involves complex chemical reactions. For instance, 1,3-bis(3-aminophenyl)-2-propen-1-one, a related compound, is synthesized using 3-nitrobenzaldehyde and 3-nitroacetophenone through Claisen-Schmidt condensation under ultrasonic irradiation and reduction by means of the FeCl3-NH2NH2·H2O-C system (Wu Qun-rong, 2007).

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of functional groups and bonding arrangements. For example, the crystal structure analysis of a compound similar to 3-[(4-Nitrophenyl)amino]propan-1-ol, revealed detailed insights into its structural configuration, demonstrating the complexity and diversity of such molecules (L. Gomes et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving compounds similar to 3-[(4-Nitrophenyl)amino]propan-1-ol often result in the formation of novel structures with diverse properties. For example, the synthesis of geminally activated nitro dienes, through the condensation of related aldehydes with nitro-substituted CH acids, showcases the reactive versatility of these compounds (R. Baichurin et al., 2019).

Physical Properties Analysis

The physical properties of such compounds can be studied through spectroscopic profiling, which provides insights into their bonding, anti-bonding nature, and other characteristics. For instance, vibrational and electronic absorption spectroscopic profiling of 3-Amino-3-(2-nitrophenyl) propionic acid, a compound similar to 3-[(4-Nitrophenyl)amino]propan-1-ol, offers detailed information about its structure and properties (Christina Susan Abraham et al., 2018).

Chemical Properties Analysis

The chemical properties of compounds related to 3-[(4-Nitrophenyl)amino]propan-1-ol can be explored through their reaction mechanisms and the synthesis of derivatives. For instance, the base-catalyzed synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-dione derivatives from 2-hydroxy-1,4-naphthoquinone and nitroalkenes under aqueous conditions highlights the chemical reactivity and potential applications of these compounds (Manoj R. Zanwar et al., 2013).

科学的研究の応用

1. Synthesis and Catalysis

3-[(4-Nitrophenyl)amino]propan-1-ol has been utilized in the synthesis of various organic compounds. For example, it has been used as a ligand in the highly enantioselective alkynylation of chloral, facilitating the production of chiral trichloromethyl propargyl alcohols. These compounds are important intermediates in pharmaceutical synthesis (Jiang & Si, 2004).

2. Analytical Chemistry

In the field of analytical chemistry, derivatives of 3-[(4-Nitrophenyl)amino]propan-1-ol have been analyzed for their role in chromatography. For instance, the compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, a related compound, has been studied in the context of high-performance liquid chromatography for the analysis of pharmaceuticals (Al-Rimawi & Kharoaf, 2011).

3. Material Science

In material science, compounds structurally related to 3-[(4-Nitrophenyl)amino]propan-1-ol have been synthesized and explored for their applications in corrosion inhibition. Such studies focus on understanding how these compounds interact with metal surfaces to prevent corrosion, which is crucial for the maintenance of industrial machinery and infrastructure (Ehsani et al., 2014).

4. Photophysical Properties

Another application is in the study of photophysical properties. Derivatives of 3-[(4-Nitrophenyl)amino]propan-1-ol have been examined for their absorption and fluorescence characteristics, which are important for the development of fluorescent biomarkers and molecular probes (Kumari et al., 2017).

5. Biochemistry

In biochemistry, research has been conducted on the synthesis of tertiary amines, including derivatives of 3-[(4-Nitrophenyl)amino]propan-1-ol, to understand their inhibitory performance on carbon steel corrosion. This research contributes to the development of more effective corrosion inhibitors (Gao et al., 2007).

特性

IUPAC Name |

3-(4-nitroanilino)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-7-1-6-10-8-2-4-9(5-3-8)11(13)14/h2-5,10,12H,1,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKYZNIVNCTAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCCO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Nitrophenyl)amino]propan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

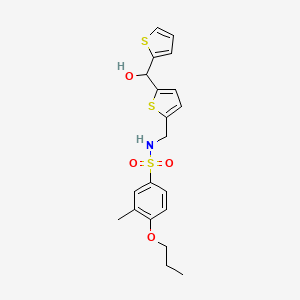

![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)

![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)

![2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2490368.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2490369.png)

![4-((6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2490372.png)

![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)

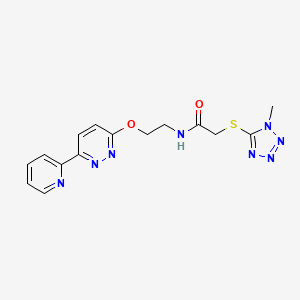

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2490383.png)

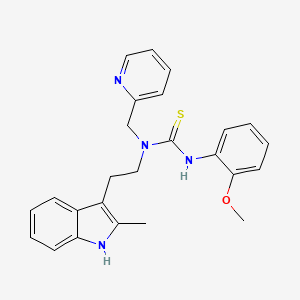

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)